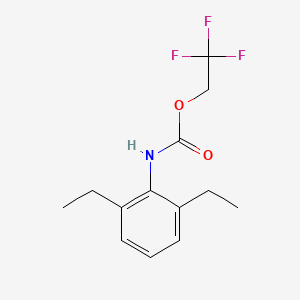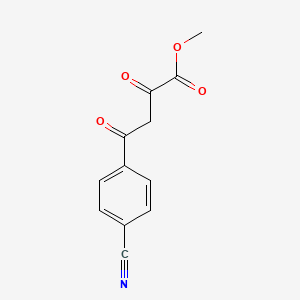
Methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate
Descripción general
Descripción
“Methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate” is a chemical compound. It’s a useful reagent in studying pyrazolopyridinones as functionally selective GABAA ligands .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate” was synthesized by mixing five equivalent methyl acrylate and one equivalent 4-cyano benzaldehyde in the presence of 0.65 equivalents of DABCO (catalyst) in a round-bottomed flask at room temperature and constant stirring .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as UV-Visible, FT-IR, ESI-MS, and 1H NMR . The FTIR spectrum of the compound generated through DFT B3LYP method and 6-311++ G (d,p) basis set was found in good agreement with the experimental spectrum .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of “Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate” with metal ions like Cr3+, Co3+, Ni2+, Mn2+, Cu2+ has been reported . The reaction was characterized by UV-Visible, FT-IR, and powder-XRD .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “Methyl (4-cyanophenyl)glycinate” has a molecular weight of 190.20 g/mol .Aplicaciones Científicas De Investigación
- Field : Chemistry
- Application : This research involves the synthesis and characterization of metal complexes of a similar compound, Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate .
- Method : The compound was synthesized following the Morita-Baylis-Hillman reaction scheme. Complexes of Cr 3+, Co 3+, Ni 2+, Mn 2+, Cu 2+ with the compound were prepared and characterized by UV- Visible, FT-IR and powder-XRD .
- Results : The complexes have revealed cubic crystal class for Cr 3+ and Co 3+, whereas hexagonal, orthorhombic, and monoclinic for Ni 2+, Mn 2+, and Cu 2+ complexes were observed, respectively. The nano-particle size was found in the range of 8.2560–4.5316 nm for complexes .
- Field : Polymer Science
- Application : Polymerization-induced self-assembly (PISA) is a powerful and versatile technique for producing colloidal dispersions of block copolymer particles with desired morphologies .
- Method : PISA can be carried out in various media, over a wide range of temperatures, and using different mechanisms .
- Results : This method enables the production of biodegradable objects and particles with various functionalities .
Synthesis and Characterization of Metal Complexes
Polymerization-Induced Self-Assembly
Safety And Hazards
While specific safety and hazard information for “Methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate” is not available, similar compounds have safety data sheets available. For instance, “4-Cyanophenyl isocyanate” is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and may cause an allergic skin reaction .
Direcciones Futuras
The future directions in the study of similar compounds involve their potential applications in various fields. For instance, N-aroyl-N′-(4′-cyanophenyl)thioureas are known to exhibit a wide variety of biological activities and have been used as ligands in the extraction, separation, and determination of heavy metals such as Fe and Zn ions .
Propiedades
IUPAC Name |
methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-17-12(16)11(15)6-10(14)9-4-2-8(7-13)3-5-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVZUZGNSNDDQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



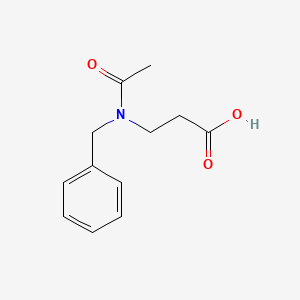
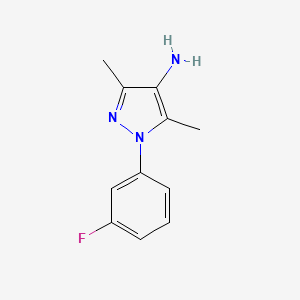
![3',5'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1372686.png)
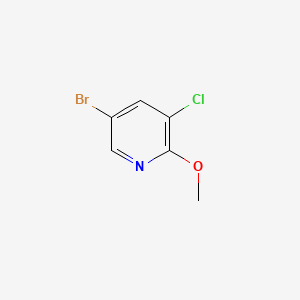
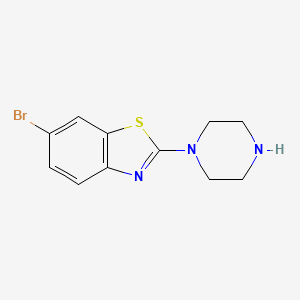
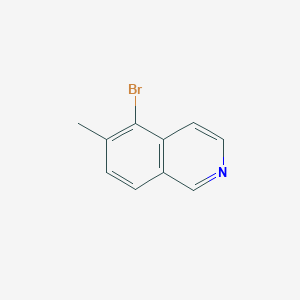
![N-[(4-aminophenyl)methyl]-4-bromobenzamide](/img/structure/B1372691.png)
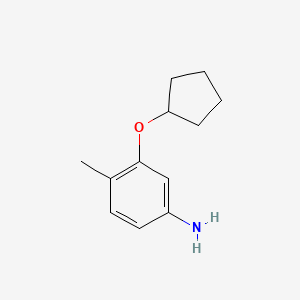
![1,3-dimethyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one](/img/structure/B1372694.png)
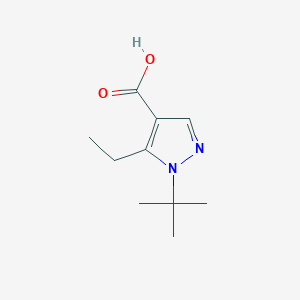
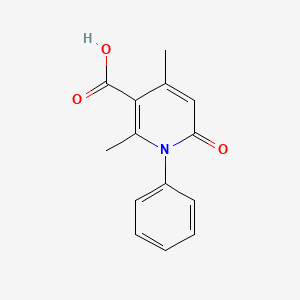
![5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione](/img/structure/B1372698.png)
